

Physicochemical properties of (R)-Doxazosin mesylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Doxazosin

Cat. No.: B193074

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **(R)-Doxazosin** Mesylate

Introduction

Doxazosin mesylate is a quinazoline-based compound widely utilized in the management of hypertension and benign prostatic hyperplasia (BPH).^{[1][2]} It functions as a selective, long-acting antagonist of alpha-1 (α_1) adrenergic receptors.^{[3][4]} By blocking these receptors in the smooth muscle of blood vessels and the prostate gland, it induces vasodilation, leading to a reduction in peripheral vascular resistance and an alleviation of urinary obstruction symptoms.^{[3][5]}

The active pharmaceutical ingredient (API) is typically used as a mesylate salt. It is important to note that while this guide specifies the (R)-enantiomer, a significant portion of the publicly available scientific literature pertains to the racemic mixture of (R)- and (S)-doxazosin mesylate. The chiral center in the doxazosin molecule means that its stereochemistry can influence its pharmacological and physicochemical properties. This document synthesizes the available data on the core physicochemical characteristics of doxazosin mesylate, with a focus on properties critical for drug development, such as solubility, polymorphism, and stability.

General Physicochemical Properties

Doxazosin mesylate is a white to off-white crystalline powder.^[6] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Chemical Name	[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;methanesulfonic acid	[5]
CAS Number	77883-43-3	[7]
Molecular Formula	C ₂₃ H ₂₅ N ₅ O ₅ • CH ₄ O ₃ S	[1]
Molecular Weight	547.6 g/mol	[1] [5]
Appearance	White to off-white crystalline solid	[6] [8]
pKa (Doxazosin base)	6.52	[9]

Solubility Profile

Doxazosin mesylate is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[\[10\]](#) Its solubility is highly dependent on the solvent and the specific polymorphic form.

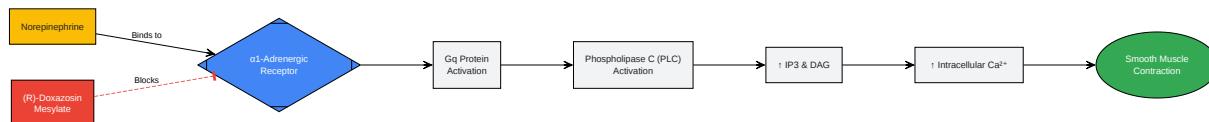
Solvent	Solubility	Reference
Water	Slightly soluble (0.8% at 25°C)	[1] [5]
Form A: 3.8 mg/mL (at 25°C)	[11]	
Form F: 6.2 mg/mL (at 25°C)	[11]	
Methanol	Slightly soluble	[1] [5]
Form A: 3.5 mg/mL	[11]	
Form F: 7.7 mg/mL	[11]	
Ethanol	Slightly soluble	[1] [5]
Dimethyl Sulfoxide (DMSO)	Freely soluble	[1] [5]
Dimethylformamide (DMF)	Soluble	[1] [5]
Acetone	Very slightly soluble	[1] [5]
Methylene Chloride	Very slightly soluble	[1] [5]

Polymorphism and Thermal Properties

Polymorphism is a critical characteristic of doxazosin mesylate, with at least nine different crystalline forms identified.[\[12\]](#)[\[13\]](#) These polymorphs can exhibit different thermal behaviors, stabilities, and solubilities, which have significant implications for formulation and bioavailability. The thermal properties of several known polymorphs are detailed below.

Polymorphic Form	Melting Point (°C)	Notes	Reference
Form A	277.9	Stable from room temperature to melting point. [10][11]	
Form D	-	Undergoes phase transition at 235.5°C to Form I. [10][11]	
Form F	276.5	Stable from room temperature to melting point. [10][11]	
Form G	270.8	Hygroscopic. [10][11]	
Form H	258.0	Unstable at high temperatures; transforms to Form F above ~240°C. [10][11]	
Form I	274.9	- [10][11]	
General	275-277	Often cited for the bulk drug without specifying polymorph. [6][8]	

Stability Profile


The stability of doxazosin mesylate is crucial for ensuring its quality, safety, and efficacy throughout its shelf life.

- Degradation: The compound is known to degrade under acidic, alkaline, and oxidative (hydrogen peroxide) conditions.[14]
- Stability: It is relatively stable under thermal and photolytic stress.[14]
- Hygroscopicity: Certain polymorphic forms, such as Form G, are hygroscopic, meaning they readily take up and retain moisture from the atmosphere.[11]

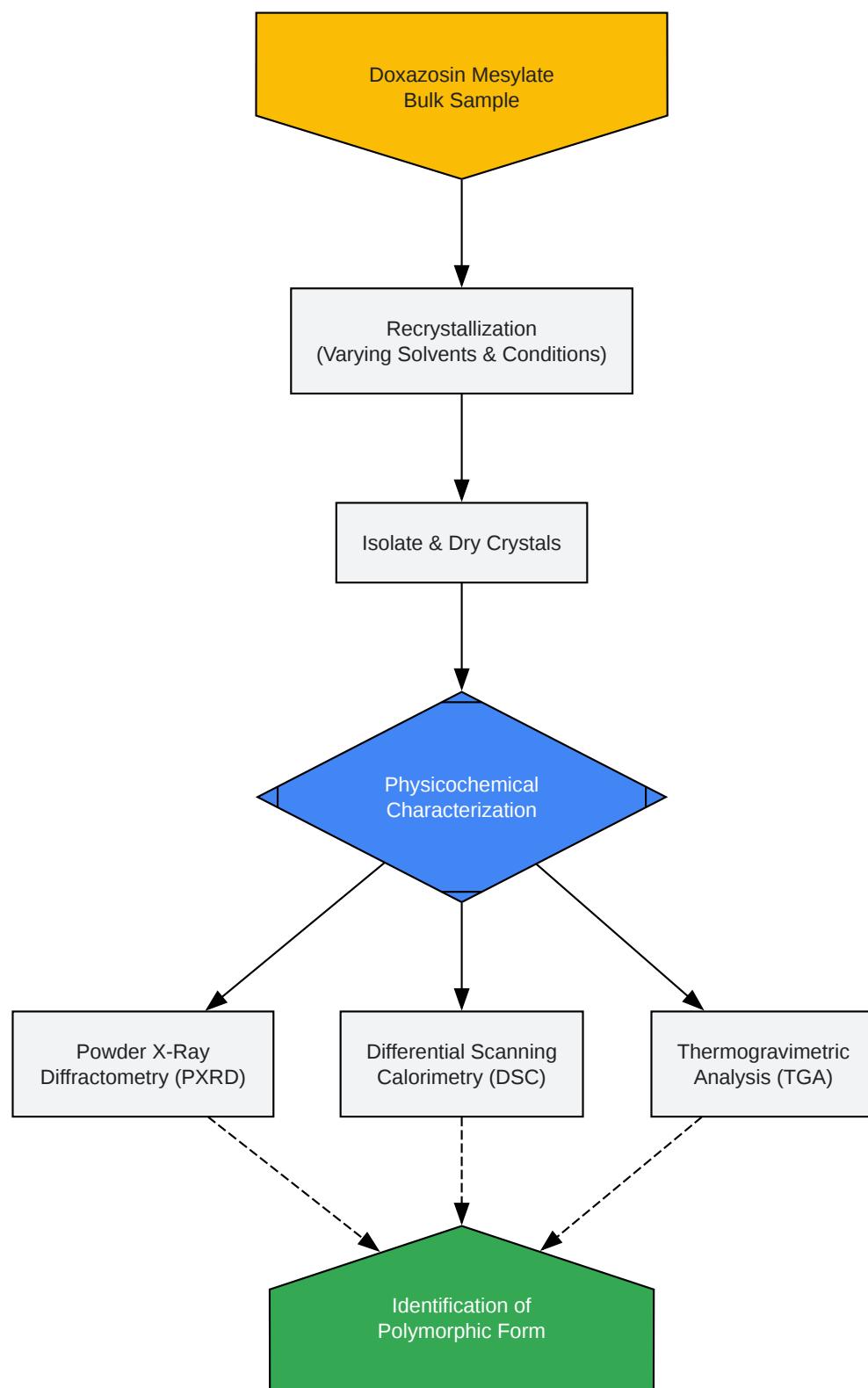
- Storage: To maintain stability, doxazosin mesylate should be protected from light and stored in a desiccated environment at room temperature.[6]

Mechanism of Action and Signaling Pathway

Doxazosin exerts its therapeutic effects by selectively and competitively blocking postsynaptic α_1 -adrenergic receptors.[2] This antagonism prevents norepinephrine from binding to and activating these receptors, leading to the relaxation of smooth muscle tissues. In the vasculature, this results in vasodilation and a decrease in blood pressure. In the urinary tract, it relaxes the muscles of the prostate and bladder neck, improving urinary flow in patients with BPH.[3]

[Click to download full resolution via product page](#)

Caption: Signaling pathway of α_1 -adrenergic receptor antagonism by **(R)-Doxazosin Mesylate**.


Key Experimental Protocols Characterization of Polymorphs

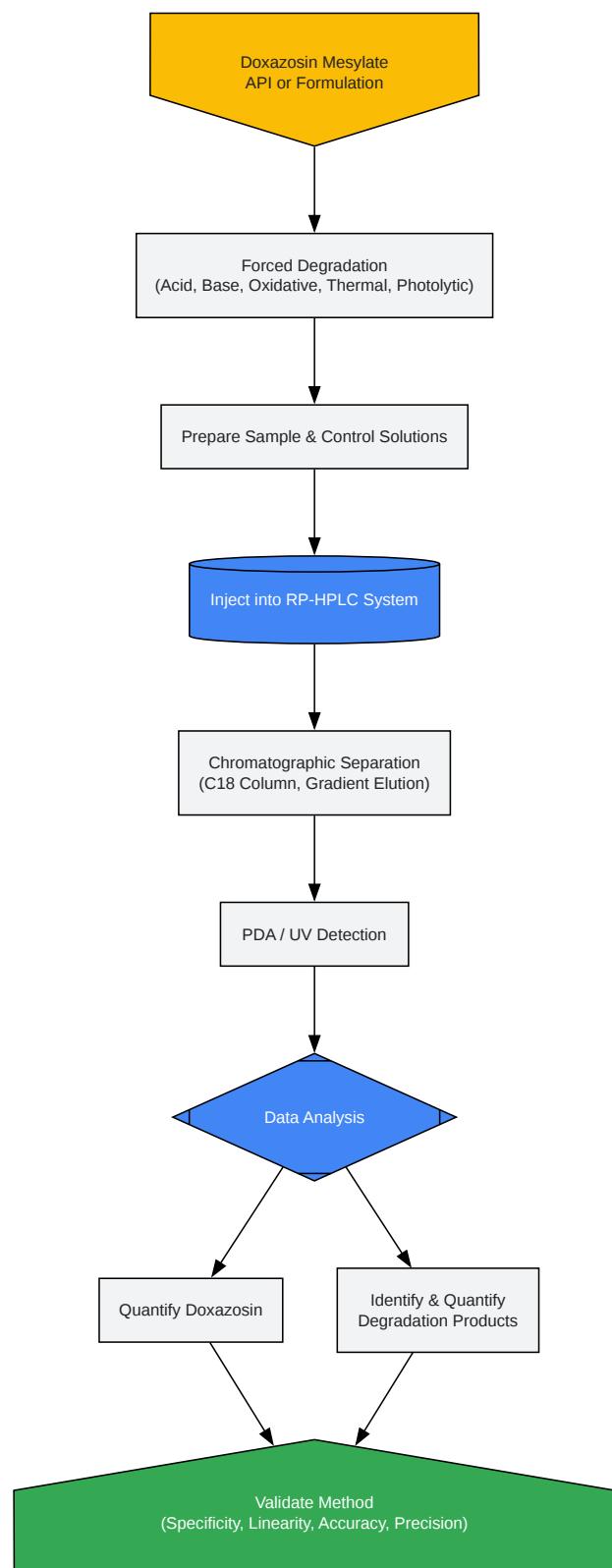
The identification and characterization of doxazosin mesylate polymorphs are essential for quality control. This typically involves a combination of thermoanalytical and crystallographic techniques.[12][13]

Methodologies:

- Powder X-Ray Diffractometry (PXRD): Used to obtain the diffraction pattern of a crystalline solid. Each polymorphic form produces a unique pattern, acting as a "fingerprint" for identification. Data is collected over a range of 2θ angles to identify characteristic peaks.

- Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and solid-solid phase transitions, which are often unique to specific polymorphs.[\[15\]](#) A typical DSC experiment involves heating a small sample (approx. 2 mg) at a constant rate (e.g., 10°C/min) in a nitrogen atmosphere.[\[15\]](#)
- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability, decomposition temperatures, and the presence of bound solvents or water (hydrates vs. anhydrides).

[Click to download full resolution via product page](#)


Caption: Experimental workflow for the screening and characterization of polymorphs.

Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for this purpose.[\[14\]](#)

Typical Protocol:

- Chromatographic System: An RP-HPLC system equipped with a photodiode array (PDA) or UV detector.[\[16\]](#)[\[17\]](#)
- Column: A C18 column, such as a LiChrospher 100 RP-18 (250 x 4.0 mm, 5 μ m) or an Inertsil ODS-3, is commonly used.[\[14\]](#)[\[17\]](#)
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile) is often employed to achieve separation.[\[17\]](#)
- Flow Rate: A typical flow rate is between 0.8 and 1.0 mL/min.[\[16\]](#)
- Detection: The eluent is monitored at a wavelength where doxazosin has significant absorbance, such as 210 nm or 265 nm.[\[16\]](#)[\[17\]](#)
- Forced Degradation: To validate the method's stability-indicating capability, the drug is subjected to stress conditions (e.g., 1M HCl, 1M NaOH, H_2O_2 , heat, light) to generate degradation products. The method must demonstrate the ability to resolve the intact doxazosin peak from all degradation product peaks.[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the development of a stability-indicating HPLC method.

Conclusion

The physicochemical properties of **(R)-Doxazosin** mesylate are complex and multifaceted, with polymorphism playing a central role in its behavior. The low aqueous solubility and the existence of multiple crystalline forms necessitate thorough characterization during all stages of drug development to ensure consistent product quality and performance. The experimental protocols outlined, including thermal analysis, PXRD, and stability-indicating HPLC, are fundamental tools for researchers and scientists in achieving this goal. A comprehensive understanding of these properties is paramount for the successful formulation of stable and bioavailable dosage forms of **(R)-Doxazosin** mesylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Doxazosin mesylate | 77883-43-3 [chemicalbook.com]
- 2. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Doxazosin Mesylate? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Doxazosin Mesylate | C24H29N5O8S | CID 62978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Doxazosin Mesylate CAS 77883-43-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Page loading... [guidechem.com]
- 9. Doxazosin | C23H25N5O5 | CID 3157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Polymorphism of doxazosin mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Polymorphism of Doxazosin Mesylate -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Methods for the Analysis of Doxazosin Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 17. Separation, characterization, and quantitation of process-related substances of the anti-hypertensive drug doxazosin mesylate by reversed-phase LC with PDA and ESI-MS as detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical properties of (R)-Doxazosin mesylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b193074#physicochemical-properties-of-r-doxazosin-mesylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com